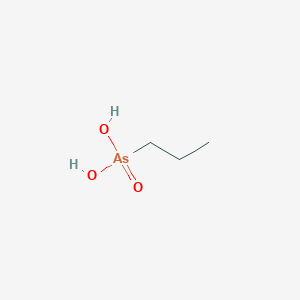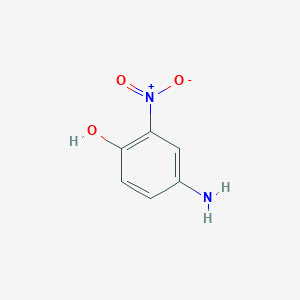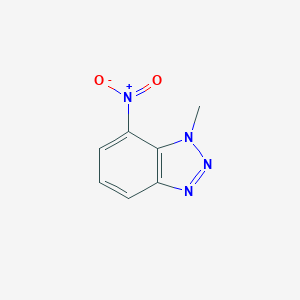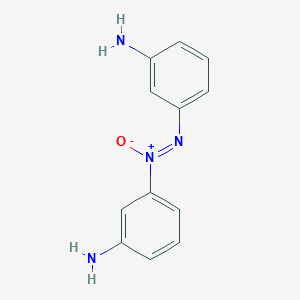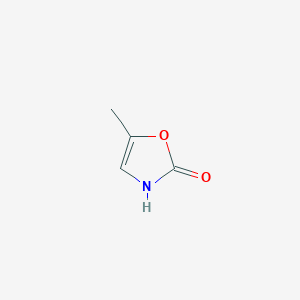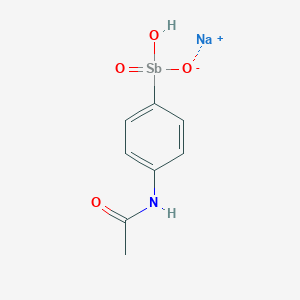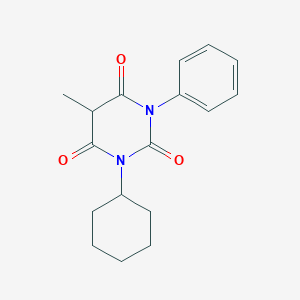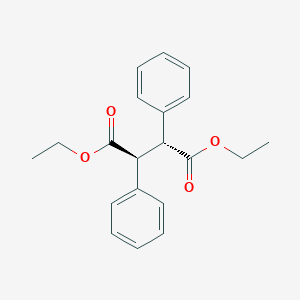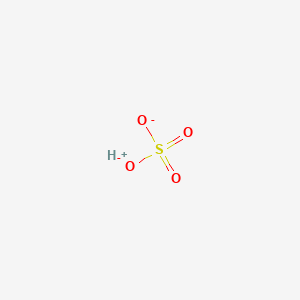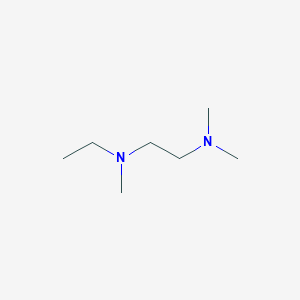
2-(N-Ethylmethylamino)ethyldimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Ethylmethylamino)ethyldimethylamine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a tertiary amine that is structurally related to other amine compounds, such as dimethylaminoethanol and N,N-dimethyltryptamine.
Mecanismo De Acción
The mechanism of action of 2-(N-Ethylmethylamino)ethyldimethylamine is not fully understood, but it is believed to act as a cholinergic agonist, meaning that it activates cholinergic receptors in the brain. This activation can lead to increased levels of acetylcholine, a neurotransmitter that is involved in memory and learning processes.
Efectos Bioquímicos Y Fisiológicos
2-(N-Ethylmethylamino)ethyldimethylamine has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase acetylcholine levels in the brain, improve memory and learning, and have antidepressant effects. It has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage or death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(N-Ethylmethylamino)ethyldimethylamine in lab experiments include its potential as a drug target for the treatment of neurological disorders and its neuroprotective effects. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a drug target. Additionally, its toxicity and potential side effects are not well known, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(N-Ethylmethylamino)ethyldimethylamine. One direction is to further investigate its mechanism of action and how it interacts with cholinergic receptors in the brain. Another direction is to study its potential as a drug target for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to understand its toxicity and potential side effects, as well as its potential for use in human clinical trials.
Métodos De Síntesis
2-(N-Ethylmethylamino)ethyldimethylamine can be synthesized through a simple reaction between N-ethyl-N-methyl-2-chloroethanamine and dimethylamine in the presence of a base, such as sodium hydroxide. The reaction produces 2-(N-Ethylmethylamino)ethyldimethylamine as a yellow oil, which can be purified through distillation or column chromatography.
Aplicaciones Científicas De Investigación
2-(N-Ethylmethylamino)ethyldimethylamine is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It has been studied for its potential as a neurotransmitter, as it is structurally similar to other neurotransmitters, such as acetylcholine and serotonin. It has also been studied for its potential as a drug target for the treatment of various neurological disorders, such as Alzheimer's disease and depression.
Propiedades
Número CAS |
106-64-9 |
|---|---|
Nombre del producto |
2-(N-Ethylmethylamino)ethyldimethylamine |
Fórmula molecular |
C7H18N2 |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
N'-ethyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-5-9(4)7-6-8(2)3/h5-7H2,1-4H3 |
Clave InChI |
ZOBHKNDSXINZGQ-UHFFFAOYSA-N |
SMILES |
CCN(C)CCN(C)C |
SMILES canónico |
CCN(C)CCN(C)C |
Otros números CAS |
106-64-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



